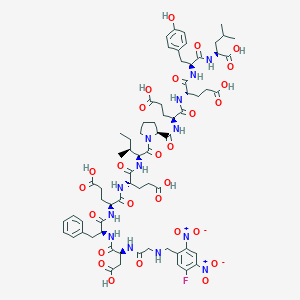

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-, commonly known as Hirulog, is a synthetic peptide that acts as a potent anticoagulant. It is a modified form of hirudin, a natural anticoagulant found in the saliva of leeches. Hirulog is widely used in scientific research for its unique biochemical and physiological properties.

Wissenschaftliche Forschungsanwendungen

Hirulog is widely used in scientific research as a potent anticoagulant. It is used to study the coagulation cascade and the role of various clotting factors. Hirulog is also used in the development of new anticoagulant drugs. It is used to test the efficacy and safety of these drugs in preclinical studies.

Wirkmechanismus

Hirulog acts as a direct thrombin inhibitor. It binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin, which is essential for clot formation. Hirulog also inhibits the activation of factor XIII, which is responsible for stabilizing the fibrin clot.

Biochemische Und Physiologische Effekte

Hirulog has several biochemical and physiological effects. It prolongs the activated partial thromboplastin time (aPTT) and the prothrombin time (PT), indicating its anticoagulant activity. Hirulog also reduces platelet aggregation and adhesion, which is essential for the formation of a stable clot. It has been shown to reduce the incidence of thrombotic events in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Hirulog has several advantages for lab experiments. It is a potent and selective thrombin inhibitor, which makes it an ideal tool for studying the coagulation cascade. Hirulog has a short half-life, which allows for rapid reversal of its anticoagulant effects. However, Hirulog has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid bleeding complications. Hirulog is also expensive, which limits its use in large-scale experiments.

Zukünftige Richtungen

Hirulog has several potential future directions. It can be used in the development of new anticoagulant drugs, which can be used to treat various thrombotic disorders. Hirulog can also be used in combination with other anticoagulant drugs to improve their efficacy and safety. Further research is needed to explore the potential of Hirulog in these areas.

Conclusion:

Hirulog is a potent anticoagulant that is widely used in scientific research. It is synthesized using solid-phase peptide synthesis techniques and has several biochemical and physiological effects. Hirulog has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of Hirulog in the development of new anticoagulant drugs and its use in combination with other anticoagulant drugs.

Synthesemethoden

Hirulog is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The N(alpha)-dinitrofluorobenzyl- group is added to the N-terminus of the peptide chain during the synthesis. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Eigenschaften

CAS-Nummer |

127761-72-2 |

|---|---|

Produktname |

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl- |

Molekularformel |

C68H88FN13O27 |

Molekulargewicht |

1538.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[(5-fluoro-2,4-dinitrophenyl)methylamino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C68H88FN13O27/c1-5-35(4)58(67(103)80-25-9-12-49(80)66(102)75-43(19-23-55(89)90)60(96)72-42(18-22-54(87)88)61(97)76-46(28-37-13-15-39(83)16-14-37)64(100)78-48(68(104)105)26-34(2)3)79-62(98)44(20-24-56(91)92)73-59(95)41(17-21-53(85)86)74-63(99)45(27-36-10-7-6-8-11-36)77-65(101)47(30-57(93)94)71-52(84)33-70-32-38-29-40(69)51(82(108)109)31-50(38)81(106)107/h6-8,10-11,13-16,29,31,34-35,41-49,58,70,83H,5,9,12,17-28,30,32-33H2,1-4H3,(H,71,84)(H,72,96)(H,73,95)(H,74,99)(H,75,102)(H,76,97)(H,77,101)(H,78,100)(H,79,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,104,105)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |

InChI-Schlüssel |

CLINWUHYIRWEBK-OLSQCLKESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

Andere CAS-Nummern |

127761-72-2 |

Sequenz |

GDFEEIPEEYL |

Synonyme |

DNFB-hirudin (54-64) hirudin (54-64), N(alpha)-dinitrofluorobenzyl- N(alpha)-(dinitrifluorobenzyl)hirudin (54-64) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)